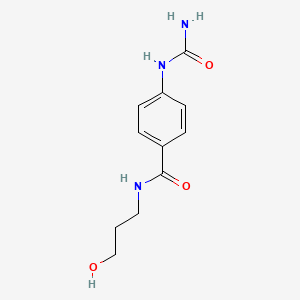
(R)-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate is a synthetic organic compound It features a trifluoroacetamido group, a dihydroindenyl moiety, and a chloroacetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate typically involves multiple steps:
Formation of the dihydroindenyl core: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the trifluoroacetamido group: This step often involves the reaction of the dihydroindenyl intermediate with trifluoroacetic anhydride in the presence of a base.
Esterification with chloroacetic acid: The final step involves the esterification of the intermediate with chloroacetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydroindenyl moiety.
Reduction: Reduction reactions could target the trifluoroacetamido group or the ester functionality.
Substitution: The chloroacetate group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroacetate group under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in the formation of new amide or ester linkages.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. The trifluoroacetamido group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the trifluoroacetamido group suggests possible applications in the development of pharmaceuticals with improved pharmacokinetic properties.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoroacetamido group could enhance binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl acetate: Similar structure but lacks the chloroacetate group.
®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-bromoacetate: Similar structure but with a bromoacetate group instead of chloroacetate.
Uniqueness
The presence of the chloroacetate group in ®-3-(2,2,2-Trifluoroacetamido)-2,3-dihydro-1H-inden-5-yl 2-chloroacetate makes it unique compared to its analogs. This group can participate in specific chemical reactions, such as nucleophilic substitution, which can be leveraged in synthetic chemistry.
Properties
Molecular Formula |
C13H11ClF3NO3 |
|---|---|
Molecular Weight |
321.68 g/mol |
IUPAC Name |
[(3R)-3-[(2,2,2-trifluoroacetyl)amino]-2,3-dihydro-1H-inden-5-yl] 2-chloroacetate |
InChI |
InChI=1S/C13H11ClF3NO3/c14-6-11(19)21-8-3-1-7-2-4-10(9(7)5-8)18-12(20)13(15,16)17/h1,3,5,10H,2,4,6H2,(H,18,20)/t10-/m1/s1 |
InChI Key |
XRDSCFHKHGGCDR-SNVBAGLBSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1NC(=O)C(F)(F)F)C=C(C=C2)OC(=O)CCl |
Canonical SMILES |
C1CC2=C(C1NC(=O)C(F)(F)F)C=C(C=C2)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{(2S)-1-[(3-fluorophenyl)amino]-1-oxo-3-phenylpropan-2-yl}-3-hydroxyquinoxaline-1(2H)-carboxamide](/img/structure/B14897384.png)




![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)
![N-(furan-2-ylmethyl)-2-[(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14897425.png)

![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)



